Coumermycin a1 - 4434-05-3

Coumermycin a1

Catalog Number: EVT-264754
CAS Number: 4434-05-3
Molecular Formula: C55H59N5O20
Molecular Weight: 1110.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Coumermycin A1 is a naturally occurring aminocoumarin antibiotic produced by the bacterium Streptomyces rishiriensis. [] It belongs to the group of coumarin antibiotics, which are characterized by their ability to inhibit bacterial DNA gyrase. Coumermycin A1 is specifically known for its potent inhibitory activity against this enzyme, making it a valuable tool in various scientific research areas. [, ]

Future Directions
  • Developing new Coumermycin A1 derivatives: Exploiting the heterologous expression system could lead to the design and synthesis of novel Coumermycin A1 analogs with improved properties, such as enhanced activity, broader spectrum, and reduced toxicity. []
  • Investigating the detailed molecular interactions: Further research on the precise binding mode of Coumermycin A1 to DNA gyrase and the role of ATP could lead to a more comprehensive understanding of its mechanism of action. [, ]
  • Exploring alternative applications: Coumermycin A1's ability to inhibit DNA gyrase in other organisms, such as eukaryotes, could be explored for potential applications in areas like cancer research, given the role of topoisomerases in cell proliferation. [, , ]

Novobiocin

Compound Description: Novobiocin, similar to Coumermycin A1, is an aminocoumarin antibiotic that acts as a DNA gyrase inhibitor. It exhibits a similar antibacterial spectrum but is generally less potent than Coumermycin A1 in vitro [, ].

Clorobiocin

Compound Description: Clorobiocin is another aminocoumarin antibiotic structurally similar to Coumermycin A1. It targets the B subunit of DNA gyrase, inhibiting bacterial DNA replication [].

Relevance: Clorobiocin shares the core coumarin structure with Coumermycin A1 and novobiocin []. Like novobiocin, it possesses an amide linkage at the 3'-position of the noviose sugar, in contrast to the 5-methylpyrrole ring found in Coumermycin A1 []. Similar to Coumermycin A1, the clorobiocin gene cluster also contains a parYR gene encoding a protein resembling the B subunit of type II topoisomerases [].

Descarbamoylnovobiocin

Compound Description: Descarbamoylnovobiocin is an intermediate in the biosynthesis of both clorobiocin and novobiocin. It lacks the amide substituent at the 3-position of the coumarin core [].

Relevance: Descarbamoylnovobiocin serves as a substrate for the acyltransferase CouN7 during the late stages of clorobiocin and coumermycin A1 biosynthesis. CouN7 transfers the pyrrolyl-2-carboxyl group from the carrier protein CouN1 to the 3'-hydroxyl group of descarbamoylnovobiocin []. This highlights the shared biosynthetic pathways and structural similarities between these aminocoumarin antibiotics.

Isobutyryl PNC-NH2

Relevance: This compound shares the core structure of Coumermycin A1, including the 5-methylpyrrole ring at the 3'-position of the noviose sugar []. Studies using isobutyryl PNC-NH2 confirmed that the B subunit of DNA gyrase is the target for coumermycin antibiotics [].

3-Methylpyrrole-2,4-dicarboxylic acid

Compound Description: This dicarboxylic acid is a key building block in the biosynthesis of Coumermycin A1, forming the central pyrrole ring that links the two aminocoumarin moieties [].

Relevance: The amide synthetase CouL, encoded within the Coumermycin A1 biosynthetic gene cluster, catalyzes the formation of amide bonds between 3-methylpyrrole-2,4-dicarboxylic acid and the two aminocoumarin units to assemble the complete Coumermycin A1 molecule []. This highlights the importance of this compound in Coumermycin A1's biosynthesis and its unique dimeric structure.

C-8-unsubstituted Coumermycin A1 derivative

Compound Description: This derivative lacks the methyl group at the 8-position of the aminocoumarin moieties in Coumermycin A1 [].

Relevance: This derivative was generated by inactivating the methyltransferase gene couO in the Coumermycin A1 biosynthetic pathway []. This highlights the possibility of modifying the Coumermycin A1 structure through genetic engineering to produce novel derivatives with potentially altered biological activities.

Chlorine-containing Coumermycin A1 derivatives

Compound Description: These novel derivatives of Coumermycin A1 incorporate one or two chlorine atoms into the aminocoumarin moieties [].

Relevance: These derivatives were created by introducing the halogenase gene clo-hal from the clorobiocin biosynthetic pathway into the Coumermycin A1-producing strain []. This demonstrates the feasibility of generating hybrid coumarin antibiotics with potentially improved or altered antibacterial activities.

Overview

Coumermycin A1 is a naturally occurring aminocoumarin antibiotic primarily produced by the bacterium Streptomyces rishiriensis. This compound has garnered significant interest due to its structural similarities to other antibiotics, such as novobiocin, and its potential applications in treating bacterial infections. Coumermycin A1 is particularly noted for its ability to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication and repair processes.

Source and Classification

Coumermycin A1 is classified as an aminocoumarin antibiotic. It is synthesized by Streptomyces rishiriensis, which belongs to the actinobacteria phylum. The biosynthetic gene cluster responsible for its production has been identified and characterized, revealing a complex network of genes that facilitate the synthesis of this antibiotic through various enzymatic reactions .

Synthesis Analysis

Methods and Technical Details

The synthesis of coumermycin A1 involves several steps, often utilizing both natural and synthetic methods. One notable approach includes the enzymatic synthesis of noviose, a sugar component essential for the antibiotic's structure. The process typically begins with the extraction of bacterial cultures grown in specific media, followed by chemical modifications to isolate the desired compound .

A concise synthetic method has been developed that highlights the importance of selectively protecting certain functional groups during the synthesis process, allowing for efficient assembly of coumermycin A1 . The biosynthetic pathway includes key enzymes that catalyze reactions leading to the formation of the antibiotic's core structure.

Molecular Structure Analysis

Structure and Data

The molecular structure of coumermycin A1 features a complex arrangement that includes a central 3-methylpyrrole-2,4-dicarboxylic acid moiety linked to a noviose sugar unit. The precise stereochemistry and functional groups are crucial for its biological activity. Detailed structural analysis using techniques such as nuclear magnetic resonance spectroscopy has provided insights into its three-dimensional conformation .

Structural Formula

The molecular formula of coumermycin A1 is C20H22N2O5C_{20}H_{22}N_2O_5, which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms.

Chemical Reactions Analysis

Reactions and Technical Details

Coumermycin A1 undergoes various chemical reactions that are critical for its biosynthesis and functionality. The primary reaction involves the formation of amide bonds between different molecular fragments, facilitated by specific synthetases identified within the biosynthetic gene cluster . These reactions are essential for constructing the antibiotic's complex structure.

The interaction of coumermycin A1 with bacterial DNA gyrase exemplifies its mechanism of action, where it effectively inhibits the enzyme's activity, leading to disruptions in DNA replication and repair processes .

Mechanism of Action

Process and Data

Coumermycin A1 exerts its antibacterial effects primarily through inhibition of DNA gyrase, which is vital for maintaining DNA topology during replication. By binding to the enzyme's active site, coumermycin A1 prevents it from performing essential cuts and resealing actions required for DNA unwinding . This inhibition leads to cell cycle arrest and ultimately bacterial cell death.

Quantitative studies have shown that coumermycin A1 displays preferential inhibition against replicative DNA synthesis in Escherichia coli, highlighting its potential as a targeted antibacterial agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Coumermycin A1 is typically a yellowish crystalline solid.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Melting Point: The melting point of coumermycin A1 is reported to be around 160-162 °C.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data on these properties can be found in various chemical databases and literature sources.

Applications

Scientific Uses

Coumermycin A1 has several notable applications in scientific research:

  • Antibiotic Research: Its role as an inhibitor of DNA gyrase makes it a valuable compound for studying bacterial resistance mechanisms.
  • Pharmaceutical Development: Due to its antibacterial properties, coumermycin A1 serves as a lead compound in the development of new antibiotics aimed at combating resistant strains of bacteria.
  • Biochemical Studies: The compound is used in biochemical assays to elucidate the mechanisms of action of other antibiotics and their interactions with bacterial enzymes.
Introduction to Coumermycin A1

Historical Discovery and Classification as an Aminocoumarin Antibiotic

The discovery of Coumermycin A1 dates to 1965, when Kawaguchi and colleagues isolated it from Streptomyces rishiriensis fermentation broths. Initial studies highlighted its broad-spectrum activity against Gram-positive pathogens, including Staphylococcus and Bacillus species, with minimal inhibitory concentrations (MICs) significantly lower than those of early quinolones [2] [4]. By the 1970s, mechanistic studies revealed its unique action on DNA gyrase: Coumermycin A1 binds the ATP-binding pocket of the gyrase B subunit at picomolar concentrations (IC₅₀ = 0.004 μM), inhibiting DNA supercoiling 25-fold more potently than novobiocin [1] [4]. This established it as the most potent natural gyrase inhibitor among aminocoumarins [4].

Table 1: Key Historical Milestones in Coumermycin A1 Research

YearDiscoverySignificance
1965Isolation from S. rishiriensisIdentification of a novel antibacterial agent
1976Mechanism of gyrase inhibition elucidatedFirst evidence of ATPase activity blockade in gyrase B subunit
1993Activity against Borrelia burgdorferi (0.2 μg/ml growth inhibition)Demonstrated relaxation of supercoiled plasmids; therapeutic potential for Lyme disease
2000Biosynthetic gene cluster cloned and sequencedEnabled genetic engineering of novel analogs

Classified as an aminocoumarin, Coumermycin A1 shares a core 3-amino-4,7-dihydroxycoumarin moiety linked to deoxysugar (L-noviosyl) units. Unlike monomeric aminocoumarins, its symmetrical structure features two identical pharmacophores connected via a pyrrole linker, enabling synergistic binding to two gyrase B subunits simultaneously [1] [3]. This dimeric architecture underpins its superior efficacy and differentiates it structurally and functionally from other class members [2].

Taxonomic Origin: Streptomyces spp. and Biosynthetic Context

Coumermycin A1 is natively produced by Streptomyces rishiriensis DSM 40489 (originally strain 404Y3), a soil-dwelling actinobacterium characterized by grey aerial mycelia and smooth spores [5] [7]. This strain also synthesizes secondary metabolites like rishirilide and notomycin, indicating a complex metabolic network [7]. Biosynthesis occurs under aerobic conditions in specialized media containing glucose, yeast extract, and calcium carbonate, with optimal yields after 7–10 days of fermentation [5].

The 30.8-kb biosynthetic gene cluster was cloned in 2000 using heterologous probes from novT (deoxysugar biosynthesis) and gyrBᵣ (resistance gene). Sequencing revealed 28 open reading frames (ORFs), 15 of which share ~84% identity with the novobiocin cluster (nov genes) [2] [5]. Key enzymes include:

  • CouO/NovO: Prenyltransferases attaching the pyrrole-carboxylic acid moiety
  • CouT/NovT: dTDP-glucose 4,6-dehydratases for L-noviosyl sugar biosynthesis
  • CouP: A non-ribosomal peptide synthetase (NRPS) assembling the dimeric scaffold [2]

Table 2: Genetic Engineering Approaches for Coumermycin Analogs

StrategyHost StrainOutcomeReference
Heterologous expressionS. coelicolorFunctional production of Coumermycin A1 [10]
couP inactivationS. rishiriensis ZW20Abolished Coumermycin A1 production [5]
Combinatorial geneticsS. avermitilis SUKA17Engineered strains for hybrid aminocoumarins [8]

Combinatorial biosynthesis exploits this genetic framework. For example, heterologous expression of the cluster in Streptomyces coelicolor or genome-minimized S. avermitilis SUKA strains (devoid of endogenous polyketides) enables scalable production and analog generation [8] [10]. Insertional inactivation of couP (encoding an NRPS) abolishes antibiotic synthesis, confirming the cluster’s essential role [5].

Structural and Functional Significance in Antimicrobial Research

Coumermycin A1 (C₅₅H₅₉N₅O₂₀; MW 1110.08 Da) features a symmetrical dimer of two identical aminocoumarin-deoxysugar-pyrrole units bridged by a central pyrrole-2,5-dicarboxylic acid group. Each half contains:

  • A 4-hydroxybenzoyl fragment derived from prephenate
  • The aminocoumarin core biosynthesized from L-tyrosine
  • An L-noviosyl sugar with 3-O-methylation
  • A methylpyrrole-2-carboxylate substituent [1] [3]

Table 3: Structure-Activity Relationships of Key Substituents

Structural ElementFunctionConsequence of Modification
Aminocoumarin coreH-bonds with Asp73 and Arg76 in gyrase B ATP-binding pocketLoss of activity upon deamination or hydroxylation
Methylpyrrole-2-carboxylateHydrophobic interactions with gyrase subdomain100-fold ↓ affinity if replaced by carbamoyl group
Dimeric architectureCross-links two gyrase B subunitsMonomeric analogs show reduced potency
L-noviosyl sugar 3′-O-methylStabilizes sugar conformationDecreased solubility if demethylated

The dimeric configuration enables bivalent binding to the gyrase B homodimer, explaining its nanomolar efficacy (IC₅₀ = 0.004 μM vs. 0.1 μM for novobiocin) [1] [4]. Functional studies demonstrate:

  • Antibacterial activity: MICs of 0.01–0.1 μg/ml against Staphylococcus aureus, including MRSA strains [1] [4]
  • Antispirochetal effects: Rapid relaxation of supercoiled plasmids in Borrelia burgdorferi at 0.002 μg/ml, with growth inhibition at 0.2 μg/ml [4]
  • Antiviral potential: Inhibition of orthopoxviruses via JAK2 signal modulation [6]
  • Anticancer properties: Hsp90 ATPase inhibition, disrupting oncoprotein folding [3]

Structurally simplified analogs retain activity, confirming the aminocoumarin and methylpyrrole groups as indispensable. However, the prenylated benzoate in novobiocin is dispensable, guiding semi-synthetic optimization [2] [4]. Coumermycin A1’s role as a molecular scaffold extends beyond microbiology; it serves as a chemical probe for studying protein dimerization, heat shock response, and kinase signaling [3] [6].

Properties

CAS Number

4434-05-3

Product Name

Coumermycin a1

IUPAC Name

[5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate

Molecular Formula

C55H59N5O20

Molecular Weight

1110.1 g/mol

InChI

InChI=1S/C55H59N5O20/c1-21-12-16-29(57-21)48(67)77-42-38(63)52(79-54(6,7)44(42)71-10)73-31-18-14-26-36(61)34(50(69)75-40(26)24(31)4)59-46(65)28-20-56-33(23(28)3)47(66)60-35-37(62)27-15-19-32(25(5)41(27)76-51(35)70)74-53-39(64)43(45(72-11)55(8,9)80-53)78-49(68)30-17-13-22(2)58-30/h12-20,38-39,42-45,52-53,56-58,61-64H,1-11H3,(H,59,65)(H,60,66)

InChI Key

WTIJXIZOODAMJT-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O

Solubility

Soluble in DMSO

Synonyms

Coumermycin

Canonical SMILES

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O

Isomeric SMILES

CC1=CC=C(N1)C(=O)O[C@H]2[C@H]([C@@H](OC([C@@H]2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)O[C@H]8[C@@H]([C@@H]([C@H](C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O

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